molecular formula C12H13FN4OS B15112561 3-Fluoro-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide

3-Fluoro-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide

Cat. No.: B15112561
M. Wt: 280.32 g/mol
InChI Key: NELPVIWVOCRBHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide is a heterocyclic compound that features a pyrrolidine ring fused with a thieno[3,2-d]pyrimidine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenating agents, amines, and various catalysts to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce various functional groups onto the pyrrolidine or thieno[3,2-d]pyrimidine rings .

Scientific Research Applications

3-Fluoro-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide
  • 5-Fluoro-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

Uniqueness

3-Fluoro-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide is unique due to its specific structural features, such as the fluorine atom and the thieno[3,2-d]pyrimidine moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H13FN4OS

Molecular Weight

280.32 g/mol

IUPAC Name

3-fluoro-1-(7-methylthieno[3,2-d]pyrimidin-4-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C12H13FN4OS/c1-7-4-19-9-8(7)15-6-16-10(9)17-3-2-12(13,5-17)11(14)18/h4,6H,2-3,5H2,1H3,(H2,14,18)

InChI Key

NELPVIWVOCRBHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1N=CN=C2N3CCC(C3)(C(=O)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.